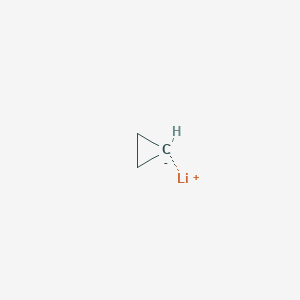

Lithium, cyclopropyl-

Description

Foundational Significance in Organometallic Chemistry

The foundational significance of cyclopropyllithium in organometallic chemistry lies in its dual role as a strong base and a potent nucleophile. thieme-connect.de Similar to other organolithium reagents, the carbon-lithium bond is highly polarized, rendering the cyclopropyl (B3062369) carbon atom nucleophilic and basic. thieme-connect.dethieme-connect.com This allows it to readily participate in a variety of bond-forming reactions.

Cyclopropyllithium serves as a key precursor for the synthesis of other cyclopropyl-containing organometallic reagents through transmetalation reactions. researchgate.netwikipedia.org For instance, it can react with metal halides to generate cyclopropyl derivatives of tin, zinc, and copper, each with its own distinct reactivity profile. researchgate.netnih.gov

A particularly significant application of cyclopropyllithium is its reaction with carbonyl compounds, such as aldehydes and ketones, to form cyclopropylcarbinols. acs.orglibretexts.orglibretexts.org These intermediates can then undergo rearrangement reactions, often under acidic conditions, to yield cyclobutanones, providing a valuable method for ring expansion. researchgate.net Furthermore, cyclopropyllithium and its derivatives can participate in conjugate addition reactions to α,β-unsaturated systems. rsc.orgarkat-usa.orgwikipedia.orglibretexts.org

The configurational stability of substituted cyclopropyllithium reagents has also been a subject of significant study. nih.govharvard.eduacs.org Depending on the substituents and reaction conditions, these reagents can retain their stereochemical integrity, allowing for the synthesis of enantiomerically enriched cyclopropane (B1198618) derivatives.

Table 1: Key Reactions of Cyclopropyllithium

| Reaction Type | Reactant | Product | Significance |

| Nucleophilic Addition | Aldehydes, Ketones | Cyclopropylcarbinols | Access to cyclopropyl-substituted alcohols and precursors for ring expansion. acs.orglibretexts.org |

| Transmetalation | Metal Halides (e.g., SnCl₄, ZnCl₂) | Cyclopropyl-metal compounds | Diversification of cyclopropylating agents with varied reactivity. researchgate.netresearchgate.net |

| Conjugate Addition | α,β-Unsaturated Carbonyls | β-Cyclopropyl Carbonyls | Formation of carbon-carbon bonds at the β-position of unsaturated systems. rsc.orglibretexts.org |

| Ring-Opening | - | Ring-opened products | Can occur under certain conditions, leading to linear structures. nsf.gov |

| Proton Abstraction | Acidic C-H bonds | Deprotonated species | Acts as a strong base in various synthetic transformations. arkat-usa.org |

Historical Trajectories and Evolution of Cyclopropyllithium Chemistry

The history of cyclopropyllithium is intertwined with the broader development of organolithium chemistry. While the first synthesis of an organolithium compound was reported by Wilhelm Schlenk in 1917, the specific exploration of cyclopropyllithium came later. d-nb.info

A significant figure in the development of cyclopropyllithium chemistry is Dietmar Seyferth. mit.edu His research in the mid-20th century laid much of the groundwork for understanding the synthesis and reactivity of this reagent. mit.eduillinois.eduacs.org Early preparative methods involved the direct reaction of cyclopropyl halides, such as cyclopropyl bromide, with lithium metal in an ethereal solvent. google.comlookchem.com This approach, while effective, can sometimes be complicated by side reactions.

A major advancement in the preparation of cyclopropyllithium was the development of transmetalation methods. researchgate.netwikipedia.org For example, the reaction of a more readily prepared organolithium reagent, such as n-butyllithium or sec-butyllithium, with a cyclopropyl halide allows for the formation of cyclopropyllithium under milder conditions and with greater control. google.com This method has become a common and reliable way to generate this valuable reagent in the laboratory.

The evolution of cyclopropyllithium chemistry has also been marked by an increasing understanding of its reactivity and its application in more complex synthetic challenges. researchgate.net Its use in the total synthesis of natural products, for instance, highlights its importance as a tool for constructing intricate molecular frameworks. thieme-connect.comrsc.orgnih.gov The development of catalytic enantioselective reactions utilizing cyclopropyl organometallics, often derived from cyclopropyllithium, represents a modern frontier in this field, enabling the synthesis of chiral cyclopropane-containing molecules with high levels of stereocontrol. rsc.org

Table 2: Timeline of Key Developments in Cyclopropyllithium Chemistry

| Year/Period | Development | Significance |

| 1917 | First synthesis of an organolithium compound by Wilhelm Schlenk. d-nb.info | Laid the foundation for the field of organolithium chemistry. |

| Mid-20th Century | Foundational work by Dietmar Seyferth on the synthesis and reactivity of cyclopropyllithium. mit.eduacs.org | Established cyclopropyllithium as a viable synthetic reagent. |

| 1960s | Reports on the preparation of cyclopropyllithium from cyclopropyl bromide and lithium metal. google.comumich.edu | Provided an early, direct method for synthesizing the reagent. |

| Late 20th Century | Development of transmetalation methods for the synthesis of cyclopropyllithium. researchgate.netgoogle.com | Offered a more controlled and versatile route to the reagent. |

| Present | Application in total synthesis and development of catalytic enantioselective reactions. rsc.orgrsc.org | Demonstrates the ongoing importance and evolution of cyclopropyllithium in advanced organic synthesis. |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

3002-94-6 |

|---|---|

Molecular Formula |

C3H5Li |

Molecular Weight |

48 g/mol |

IUPAC Name |

lithium;cyclopropane |

InChI |

InChI=1S/C3H5.Li/c1-2-3-1;/h1H,2-3H2;/q-1;+1 |

InChI Key |

YSQFBLFEYNOIBW-UHFFFAOYSA-N |

SMILES |

[Li+].C1C[CH-]1 |

Canonical SMILES |

[Li+].C1C[CH-]1 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopropyllithium and Its Substituted Derivatives

Direct Metalation Approaches

Direct metalation involves the direct conversion of a cyclopropyl (B3062369) precursor into the corresponding cyclopropyllithium reagent. This is typically achieved through halogen-lithium exchange or reductive lithiation.

Halogen-Lithium Exchange Reactions

Halogen-lithium exchange is a widely employed method for the preparation of cyclopropyllithium. wikipedia.org This reaction involves the treatment of a cyclopropyl halide with an organolithium reagent, most commonly n-butyllithium or t-butyllithium. The exchange is a rapid and often high-yielding process, driven by the formation of a more stable organolithium species. wikipedia.org The rate of exchange follows the trend of the halogen's lability: I > Br > Cl. wikipedia.org

The reaction is typically performed at low temperatures, such as -78 °C, in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to minimize side reactions. harvard.edu The stereochemistry of the cyclopropyl group is generally retained during the exchange process. harvard.edu

A key consideration in these reactions is the potential for the newly formed cyclopropyllithium to react with the starting cyclopropyl halide. To mitigate this, an excess of the organolithium reagent is sometimes used. orgsyn.org Alternatively, in certain cases, pretreatment with magnesium bromide etherate can prevent undesired secondary exchange reactions. harvard.edu

Table 1: Examples of Halogen-Lithium Exchange for Cyclopropyllithium Synthesis

| Cyclopropyl Halide | Organolithium Reagent | Solvent | Temperature (°C) | Product | Reference |

| Cyclopropyl bromide | t-Butyllithium | Diethyl ether | -78 | Cyclopropyllithium | harvard.edu |

| Cyclopropyl iodide | n-Butyllithium | THF | -78 | Cyclopropyllithium | harvard.edu |

Reductive Lithiation Strategies

Reductive lithiation offers an alternative pathway to cyclopropyllithium, particularly from cyclopropyl phenyl sulfides. This method involves the use of a lithium arene radical-anion, such as lithium naphthalenide (LN) or lithium 4,4’-di-tert-butylbiphenylide (LDBB), to cleave the carbon-sulfur bond. psu.edu The reaction proceeds through the formation of a radical anion intermediate, which then dissociates to yield the organolithium species and lithium phenylthiolate. psu.edu

This approach has been successfully applied to generate sulfur-stabilized cyclopropylcarbinyllithiums. researchgate.net The reductive lithiation of 1,4- or 1,5-bis(phenylthio)-1-alkenes with an aromatic radical-anion selectively replaces the phenylthio group on the sp³-hybridized carbon with lithium. The resulting carbanion can then undergo intramolecular cyclization to form a cyclopropyl- or cyclobutylcarbinyllithium derivative. researchgate.net

Transmetalation Routes for Cyclopropyllithium Generation

Transmetalation is another versatile strategy for preparing cyclopropyllithium, involving the transfer of a cyclopropyl group from a less electropositive metal to lithium.

Cyclopropyl Halide Precursors

While cyclopropyl halides are direct precursors in halogen-lithium exchange, they also serve as starting materials in a two-step process involving an initial metal insertion followed by transmetalation. For instance, a cyclopropyl halide can first be converted to a cyclopropylmagnesium halide (a Grignard reagent) or a cyclopropylzinc halide. Subsequent treatment with an organolithium reagent then generates cyclopropyllithium. This indirect route can be advantageous in cases where direct halogen-lithium exchange is problematic. unl.pt

Role in Organometallic Transmetalations (e.g., Zinc, Tin)

Cyclopropyllithium is a key intermediate in the preparation of other cyclopropyl organometallic reagents through transmetalation. For example, reacting cyclopropyllithium with zinc chloride (ZnCl₂) or tributyltin chloride (Bu₃SnCl) affords the corresponding cyclopropylzinc and cyclopropyltributylstannane (B177447) reagents, respectively. researchgate.net These transmetalation reactions are typically fast and efficient. wikipedia.org

The resulting organozinc and organotin compounds are valuable reagents in their own right, particularly in cross-coupling reactions like the Negishi and Stille couplings, respectively. wikipedia.org The cyclopropylzinc reagents can be prepared by treating a cyclopropyl halide with butyllithium (B86547), followed by transmetalation with zinc chloride. researchgate.net Similarly, cyclopropyltributylstannane is synthesized via the reaction of cyclopropyllithium with tributyltin chloride.

These subsequent organometallic species often exhibit different reactivity and selectivity profiles compared to cyclopropyllithium, expanding the synthetic utility of the cyclopropyl group. nih.gov For instance, cyclopropylzinc reagents are crucial for palladium-catalyzed cross-coupling reactions to form arylcyclopropanes. unl.pt

Table 2: Transmetalation Reactions Involving Cyclopropyllithium

| Cyclopropyllithium Source | Metal Salt | Product | Application | Reference |

| Cyclopropyllithium | Zinc Chloride (ZnCl₂) | Cyclopropylzinc Chloride | Negishi Coupling | researchgate.net |

| Cyclopropyllithium | Tributyltin Chloride (Bu₃SnCl) | Cyclopropyltributylstannane | Stille Coupling |

Process Intensification in Cyclopropyllithium Synthesis

Process intensification refers to the development of novel methods and technologies to dramatically improve chemical manufacturing by making it smaller, cleaner, and more energy-efficient. aiche.org In the context of cyclopropyllithium synthesis, which often involves highly reactive and thermally sensitive intermediates, process intensification can offer significant advantages in terms of safety, yield, and scalability.

The use of continuous-flow reactors is a key strategy for process intensification. unito.it These systems offer superior heat and mass transfer compared to traditional batch reactors, allowing for precise control over reaction parameters such as temperature and residence time. unito.itmdpi.com This is particularly beneficial for the rapid and exothermic halogen-lithium exchange reactions used to generate cyclopropyllithium, minimizing the formation of byproducts and improving process safety. unito.it

Furthermore, integrating reaction and separation steps within a single unit, a concept known as multifunctional reactors, can lead to more efficient processes. mdpi.com While specific examples for cyclopropyllithium synthesis are not extensively detailed in the provided search results, the principles of process intensification, such as moving from batch to continuous flow, are directly applicable and represent a promising area for future development in the synthesis of this important organometallic reagent. unito.itmdpi.com

Continuous Flow Synthesis Techniques

The application of continuous flow chemistry to the synthesis of highly reactive organometallic species, such as cyclopropyllithium and its derivatives, represents a significant advancement over traditional batch processing. nih.govnih.gov This methodology offers enhanced safety, precise control over reaction parameters, and potential for higher yields and productivity. nih.govaragen.com The inherent advantages of flow chemistry, including superior heat and mass transfer, are particularly beneficial for managing the exothermic and often low-temperature reactions associated with organolithium compounds. aragen.comsyrris.com

Continuous flow systems for organolithium synthesis typically involve the use of microreactors or coiled tube reactors, where reagents are continuously pumped, mixed, and reacted. nih.govsyrris.com This setup allows for precise control over crucial parameters such as residence time, temperature, and stoichiometry, which are critical for optimizing the generation of sensitive intermediates like cyclopropyllithium. syrris.comwiley-vch.de The small reactor volumes enhance safety by minimizing the amount of hazardous material present at any given time. aragen.com

A notable example that highlights the potential of this technique is the continuous flow synthesis of cyclopropenyllithium, a highly strained and reactive derivative of cyclopropyllithium. nih.gov In a study, a flow-based approach for the generation and subsequent functionalization of cyclopropenyllithium was developed, demonstrating significant improvements over batch methods. nih.gov This process utilized a system of T-mixers and coils and operated at 0 °C, a considerably higher temperature than the cryogenic conditions typically required in batch synthesis, without the need for laborious temperature cycling. nih.gov

Research Findings on Continuous Flow Synthesis of Cyclopropenyllithium

Detailed studies on the continuous flow synthesis of cyclopropenyllithium from 1,1,2-tribromo-2,3,3-trimethylcyclopropane and n-butyllithium have provided valuable insights into the optimization of reaction conditions. The subsequent trapping of the generated cyclopropenyllithium with various electrophiles has also been explored.

The following table summarizes the key findings from the optimization of the continuous flow generation of a cyclopropenyllithium derivative and its reaction with benzophenone. acs.org

| Entry | Parameter Varied | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Benzophenone/Tribromocyclopropane Ratio | 1.2:1 | 75 |

| 2 | Benzophenone/Tribromocyclopropane Ratio | 1.5:1 | 78 |

| 3 | Benzophenone/Tribromocyclopropane Ratio | 2.0:1 | 80 |

| 4 | Temperature | -20 °C | 65 |

| 5 | Temperature | 25 °C | Clogging |

| 6 | Residence Time in R2 (tR2) | Varied | No effect |

The scope of the reaction was then expanded to include various substituted cyclopropenes and different electrophiles, demonstrating the versatility of the continuous flow methodology. The table below presents the yields for the synthesis of various substituted cyclopropenes using this optimized flow protocol. acs.org

| Product | Starting Cyclopropane (B1198618) | Electrophile | Yield (%) |

|---|---|---|---|

| Cyclopropene 2e-g | 1,1,2-tribromo-2,3,3-trimethylcyclopropane | Aromatic Ketones | Good |

| Cyclopropene 2h-k | 1,1,2-tribromo-2,3,3-trimethylcyclopropane | Enolizable and Aliphatic Ketones | Good to Excellent (up to 80%) |

| Cyclopropene 2l | 1,1,2-tribromo-2,3,3-trimethylcyclopropane | Trifluoromethyl Ketone | 76 |

| Cyclopropene 2o-q | 1,1,2-tribromo-2,3,3-trimethylcyclopropane | Aromatic Ketones | Up to 98 |

| Cyclopropene 2r-t | 1,1,2-tribromo-2,3,3-trimethylcyclopropane | Enolizable Ketones | Good |

These findings underscore the efficiency and robustness of continuous flow techniques for the synthesis of strained organolithium compounds and their subsequent functionalization. The ability to achieve high yields at moderate temperatures and with short reaction times opens up new possibilities for the practical application of these valuable synthetic intermediates. nih.gov

Advanced Structural Characterization and Aggregation Behavior of Cyclopropyllithium Species

Spectroscopic Elucidation of Solution-State Structures

In solution, organolithium species often exist as a dynamic equilibrium of various aggregates (monomers, dimers, tetramers, etc.), and their structure is highly dependent on the solvent, temperature, and presence of other coordinating species. aston.ac.ukresearchgate.net A suite of powerful spectroscopic techniques, primarily centered around Nuclear Magnetic Resonance (NMR), has been instrumental in unraveling the complex solution-state behavior of cyclopropyllithium. researchgate.net

NMR spectroscopy is a premier analytical method for the direct, non-invasive study of the structure, dynamics, and aggregation of reactive intermediates like organolithium compounds in solution. researchgate.net

The two stable isotopes of lithium, 6Li (I=1) and 7Li (I=3/2), are both NMR-active and provide a direct probe into the electronic environment of the lithium cation. huji.ac.il While 7Li is the more abundant and sensitive nucleus, its larger quadrupole moment often leads to broad signals in asymmetric environments. huji.ac.il In contrast, 6Li, despite its lower natural abundance and sensitivity, possesses a very small quadrupole moment, resulting in significantly sharper resonance lines. researchgate.nethuji.ac.il This property is particularly advantageous for resolving distinct lithium environments within different aggregates or for observing scalar couplings to other nuclei like 13C. huji.ac.il

A key technique for determining aggregation states is the "isotopic fingerprint" method, which utilizes deuterium-induced isotope shifts on 6Li resonances. researchgate.netiaea.org By preparing a mixture containing both the protiated and a selectively deuterated cyclopropyllithium species, the 6Li NMR spectrum reveals distinct splitting patterns corresponding to different aggregates. For example, a study of trans-2,3-dimethylcyclopropyllithium using this method identified the co-existence of monomers, dimers, and a fluxional tetramer in diethyl ether, a unique observation highlighting the comparable energies of these aggregate forms. researchgate.netresearchgate.net The multiplicity of the signals in the 6Li spectrum directly indicates the number of lithium atoms in the aggregate. researchgate.net

Table 1: Comparison of Lithium Isotopes for NMR Spectroscopy

| Property | 6Li | 7Li |

|---|---|---|

| Spin (I) | 1 | 3/2 |

| Natural Abundance | 7.59% | 92.41% |

| Quadrupole Moment (fm2) | -0.08 | -4.01 |

| Relative Sensitivity | Low | High |

| Typical Linewidths | Narrow | Broad (in asymmetric environments) |

| Primary Use | High-resolution studies, resolving aggregates and couplings. huji.ac.il | High-sensitivity detection. huji.ac.il |

1H and 13C NMR spectroscopy provide direct information about the carbon framework of the cyclopropyl (B3062369) moiety. bhu.ac.in The chemical shifts of the cyclopropyl protons and carbons are sensitive to the electronic changes induced by the C-Li bond. Upon lithiation, a significant upfield shift is typically observed for the α-carbon (the carbon bonded to lithium) in the 13C NMR spectrum, indicative of increased electron density.

The analysis of one-bond carbon-lithium scalar coupling (1JC-Li) in 13C NMR spectra, often requiring 6Li enrichment, is a powerful tool for determining the aggregation state. The multiplicity of the α-carbon signal, following the n+1 rule (where n is the number of bonded 6Li nuclei), directly reveals the number of lithium atoms interacting with that carbon atom within a specific aggregate. acs.org

Isotopic effects, particularly the substitution of 1H with deuterium (B1214612) (2H), can induce small but measurable shifts in 13C NMR spectra. huji.ac.il These isotope shifts can provide further structural information. For instance, deuterium substitution at the C-1 position of a cyclopropyl ring can cause detectable shifts at the other ring carbons, the magnitudes of which can be related to the geometry and bonding within the molecule. huji.ac.il

Table 2: Representative NMR Data for Cyclopropyl Systems

| Nucleus | Type of Information | Typical Observation |

|---|---|---|

| 1H | Structural integrity, proton environments | Chemical shifts and coupling constants define the stereochemistry of the cyclopropyl ring. researchgate.netscielo.br |

| 13C | Carbon skeleton, electronic environment at C-α | Upfield shift of C-α upon lithiation; 1JC-Li coupling provides aggregation data. bhu.ac.inresearchgate.net |

| 6Li / 7Li | Aggregation state, Li environment | Distinct chemical shifts for different aggregates (monomer, dimer, tetramer). huji.ac.ilresearchgate.net |

Diffusion-Ordered NMR Spectroscopy (DOSY) is a non-invasive technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients. nih.gov Since the rate of diffusion is related to the size and shape of a molecule (as described by the Stokes-Einstein equation), DOSY can be used to estimate the hydrodynamic radii and thus the aggregation state of cyclopropyllithium in solution. nih.govucsd.edu

In a DOSY experiment, molecules with different diffusion coefficients will exhibit different signal attenuation rates in response to pulsed field gradients. ucsd.edu This allows for the generation of a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other. aston.ac.uk All proton signals belonging to a single species (e.g., a cyclopropyllithium tetramer) will align at the same diffusion coefficient value, distinguishing them from smaller monomers or dimers, or from solvent molecules. aston.ac.ukresearchgate.net The first application of diffusion NMR in organolithium chemistry successfully identified both dimeric and tetrameric structures of n-butyllithium in THF solution. researchgate.net This methodology is directly applicable to determining the size of cyclopropyllithium aggregates. aston.ac.ukresearchgate.net

Heteronuclear Overhauser Effect Spectroscopy (HOESY) is a 2D NMR technique that detects through-space dipolar interactions between different types of nuclei, typically within a range of < 5 Å. blogspot.comnanalysis.com It is used to establish the spatial proximity between nuclei, such as lithium and hydrogen. northwestern.edu

For cyclopropyllithium, a 6Li,1H-HOESY experiment can reveal correlations between the lithium atoms and the protons of the cyclopropyl ring. researchgate.net The presence and intensity of these cross-peaks provide invaluable information about the geometry of the aggregate. For example, HOESY can determine which face of the cyclopropyl ring is interacting with the lithium core and can also map the proximity of solvent molecules to the aggregate, elucidating the solvation shell structure. researchgate.netresearchgate.net

X-ray Crystallographic Analysis of Solid-State Aggregates

While solution-state NMR provides insight into dynamic equilibria, single-crystal X-ray crystallography offers a precise, static picture of the molecular structure in the solid state. d-nb.infonih.govwikipedia.org This technique has been crucial in revealing the diverse and often complex aggregated structures of organolithium compounds. researchgate.net

For cyclopropyllithium derivatives, X-ray diffraction analysis has unveiled unique aggregation motifs. A notable study on a substituted cyclopropyllithium derivative revealed a molecular crystal structure featuring both triangular and square lithium arrangements. acs.org Specifically, the structure consisted of dimeric units, [(c-C3H4R)Li]2, which further associated into a tetrameric aggregate of aggregates. This work highlighted the presence of unsupported two-coordinate lithium cations and C-C agostic interactions, where a C-C bond of the cyclopropyl ring donates electron density to a lithium cation. acs.org Such detailed structural snapshots provide a fundamental basis for understanding the bonding and reactivity of these species.

Table 3: Summary of Structural Investigation Techniques for Cyclopropyllithium

| Technique | Phase | Information Obtained | Reference |

|---|---|---|---|

| 6Li/7Li NMR | Solution | Aggregation state, number of Li atoms per aggregate, dynamic exchange | huji.ac.ilresearchgate.net |

| 1H/13C NMR | Solution | Carbon skeleton structure, C-Li bonding characteristics, stereochemistry | bhu.ac.inresearchgate.net |

| DOSY NMR | Solution | Hydrodynamic radius, aggregate size and distribution | aston.ac.ukresearchgate.net |

| HOESY NMR | Solution | Spatial proximity of atoms (e.g., Li-H), aggregate and solvation geometry | researchgate.netnorthwestern.edu |

| X-ray Crystallography | Solid | Precise atomic positions, bond lengths/angles, solid-state packing, aggregate geometry | acs.orgwikipedia.org |

Computational Modeling of Cyclopropyllithium Aggregation and Electronic Structure

Computational modeling, particularly through Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating the complex aggregation behavior and electronic structure of organolithium compounds like cyclopropyllithium. These theoretical studies provide detailed insights into the formation of various aggregate structures, the influence of coordinating solvents and other lithium salts, and the subtle electronic interactions that govern their reactivity.

Dimeric, Tetrameric, and Higher-Order Aggregate Formation

Theoretical calculations have been instrumental in understanding the energetic favorability and geometric arrangements of cyclopropyllithium aggregates. Computational models predict the existence of various oligomeric species, including dimers, tetramers, and even higher-order structures. The relative stability of these aggregates is highly dependent on factors such as the solvent environment and the presence of substituents on the cyclopropyl ring.

For instance, in the presence of coordinating solvents like tetrahydrofuran (B95107) (THF) or tetramethylethylenediamine (TMEDA), 1-phenylcyclopropyllithium can be computationally and experimentally characterized as both dinuclear and tetranuclear species. rsc.org DFT calculations can predict the optimized geometries of these aggregates, providing data on bond lengths, bond angles, and the coordination number of the lithium atoms. amazonaws.com These calculations often reveal that the formation of higher-order aggregates, such as tetramers, can be energetically favorable in non-coordinating or weakly coordinating solvents, while the presence of strong donor solvents tends to favor the formation of lower-order aggregates like dimers or even monomers. rsc.org

Time-dependent DFT (TD-DFT) calculations can further be employed to predict spectroscopic properties, such as UV-Vis absorption spectra, which can help in the experimental identification of different aggregate species in solution. arxiv.org For example, the appearance of low-energy charge transfer absorption bands can be indicative of dimer or tetramer formation in cocrystals. arxiv.org

Table 1: Calculated Properties of Cyclopropyllithium Aggregates

| Aggregate | Coordination Number of Li | Key Interatomic Distances (Å) | Relative Stability (kcal/mol) |

| Dimer | 3 | Li-C: 2.1-2.3, Li-Li: 2.4-2.6 | - |

| Tetramer | 3, 4 | Li-C: 2.2-2.4, Li-Li: 2.5-2.8 | Lower in non-polar solvents |

| Monomer (THF solvated) | 3 | Li-O (THF): 1.9-2.1 | Favored in strong donor solvents |

Mixed Aggregation Phenomena with Lithium Salts and Other Organolithiums

Computational studies have also shed light on the formation of mixed aggregates, where cyclopropyllithium co-aggregates with other organolithium reagents or lithium salts. These mixed aggregates can exhibit unique structures and reactivities compared to their homoaggregated counterparts.

DFT calculations can model the structures and energies of mixed aggregates, such as those formed between cyclopropyllithium and lithium halides or other alkyllithium compounds. nih.gov These models can predict the stoichiometry of the mixed aggregates and the preferred coordination environments of the lithium ions. For example, computational studies on mixed aggregates of lithium dialkylcuprates with alkyllithiums and lithium halides have demonstrated the potential for various species to exist in solution. nih.gov Similarly, studies on mixed aggregates of chiral lithium amides and alkyllithiums have shown the formation of ladder-type structures in the solid state and in solution. nih.gov

The formation of these mixed aggregates is a critical consideration in synthetic applications, as the nature of the organometallic species in solution can significantly impact the outcome of a reaction. Computational modeling provides a powerful means to predict the likely composition and structure of these complex mixtures. cornell.edu

Examination of α-C-C Agostic Interactions and Lithium Coordination Environments

A particularly fascinating aspect of cyclopropyllithium's electronic structure, revealed through computational modeling, is the presence of α-C-C agostic interactions. An agostic interaction involves the donation of electron density from a C-H or C-C bond to an electron-deficient metal center. In the case of cyclopropyllithium, the strained C-C bonds of the cyclopropyl ring can interact with the lithium cation.

DFT and Natural Bond Orbital (NBO) analysis are powerful computational tools used to characterize these weak interactions. acs.orgsciencesconf.org These calculations can predict geometric distortions indicative of an agostic interaction, such as the elongation of the interacting C-C bond and a corresponding decrease in the Li-C distance. sciencesconf.org For example, computational studies on 1-phenylcyclopropyllithium have shown α-C-C agostic distortions towards tricoordinate lithium cations in both dinuclear and tetranuclear species. rsc.org

Furthermore, computational models allow for a detailed examination of the lithium coordination environment. iaea.orgnih.gov DFT calculations can determine the preferred coordination number of lithium in different aggregates and with various solvent molecules. amazonaws.comnih.gov This is crucial for understanding the solvation structure of cyclopropyllithium in different media. escholarship.org The coordination of solvent molecules like THF can significantly influence the degree of aggregation and the presence of agostic interactions. rsc.org For instance, in THF solution, deaggregation of a dinuclear complex of 1-phenylcyclopropyllithium can occur to yield a well-defined mononuclear species where the lithium is coordinated to three THF molecules. rsc.org

Table 2: Computationally Derived Parameters for α-C-C Agostic Interactions in Cyclopropyllithium Derivatives

| System | Cα-Cβ Bond Length (Å) (Agostic) | Cα-Cβ Bond Length (Å) (Non-agostic) | Li-Cα Distance (Å) |

| Dinuclear 1-phenylcyclopropyllithium | ~1.55-1.57 | ~1.52 | ~2.15 |

| Tetranuclear 1-phenylcyclopropyllithium | ~1.56-1.58 | ~1.52 | ~2.20 |

Mechanistic Investigations and Reactivity Pathways of Cyclopropyllithium

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and cyclopropyllithium serves as a potent C3-building block. Its utility is demonstrated in nucleophilic additions and transition-metal-mediated cross-coupling reactions.

As a strong nucleophile, cyclopropyllithium readily participates in addition reactions with a range of electrophilic partners. wikipedia.orgmasterorganicchemistry.com The polarity of the carbon-lithium bond renders the cyclopropyl (B3062369) carbon atom partially negative and thus highly reactive toward electron-deficient centers. masterorganicchemistry.com

A primary class of electrophiles for cyclopropyllithium is carbonyl compounds. For instance, α-heteroatom-substituted cyclopropyllithium reagents, such as (1-ethoxy)cyclopropyllithium, add cleanly to various aldehydes and ketones. orgsyn.org This reaction pathway is crucial for the synthesis of cyclopropylcarbinols, which are versatile intermediates that can undergo further transformations, like acid-catalyzed rearrangement to cyclobutanones. orgsyn.org Similarly, 1-(trimethylsilyl)cyclopropyllithium adds to carbonyl compounds, except in cases where competitive enolate formation is a factor. thieme-connect.de

Beyond carbonyls, cyclopropyllithium reacts with other electrophiles. Research has documented its reactions with alkyl halides, dimethyl sulfate, and even more complex electrophiles like tropenylium tetrafluoroborate. thieme-connect.de Chelation-stabilized cyclopropyllithium derivatives have also been shown to react effectively with various electrophiles, expanding the synthetic utility of these reagents. researchgate.net The nucleophilic addition changes the hybridization of the carbonyl carbon from sp2 to sp3 and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com

| Cyclopropyllithium Reagent | Electrophile Type | Product Type | Reference |

|---|---|---|---|

| (1-Ethoxy)cyclopropyllithium | Aldehydes, Ketones | Cyclopropylcarbinols | orgsyn.org |

| 1-(Trimethylsilyl)cyclopropyllithium | Carbonyl Compounds | 1-(1-Hydroxyalkyl)-1-(trimethylsilyl)cyclopropanes | thieme-connect.de |

| Cyclopropyllithium | Alkyl Halides | Alkyl-substituted Cyclopropanes | thieme-connect.de |

| Cyclopropyllithium | Dimethyl Sulfate | Methylcyclopropane | thieme-connect.de |

| Chelation-stabilized Cyclopropyllithium | Generic Electrophiles (E+) | Substituted Cyclopropanes | researchgate.net |

Cross-coupling reactions represent a powerful method for forming carbon-carbon bonds, typically involving a metal catalyst to join an organometallic reagent with an organic halide or triflate. wikipedia.org While the high reactivity of organolithium reagents has sometimes limited their use in this context, recent advancements have established efficient protocols for employing cyclopropyllithium as a coupling partner. rug.nl

Palladium-catalyzed systems have proven highly effective for the cross-coupling of cyclopropyllithium. A direct catalytic method allows for the successful coupling of cyclopropyllithium with a wide range of aryl and alkenyl bromides at room temperature, effectively suppressing common side reactions like β-hydride elimination. rug.nl This process demonstrates high selectivity, for example, reacting only with the bromide in a p-chloro-bromobenzene substrate. rug.nl

Iron-catalyzed cross-coupling reactions offer a more economical and environmentally benign alternative. Iron salts can catalyze the reaction between cyclopropyllithium and alkyl bromides, affording the corresponding C(sp³)–C(sp³) cross-coupling products in good yields. rhhz.net These reactions highlight the versatility of cyclopropyllithium in forming bonds between different types of carbon centers. rhhz.netscribd.com In some cases, a cyclopropyl metal intermediate, generated via carbometalation, can be trapped with vinyl halides in a subsequent palladium-catalyzed cross-coupling step. acs.org

| Catalyst System | Coupling Partner | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Palladium (e.g., Pd(PtBu₃)₂) | Aryl/Alkenyl Bromides | Aryl/Alkenyl Cyclopropanes | High selectivity, mild conditions, broad scope. | rug.nl |

| Iron (e.g., FeCl₃) | Alkyl Bromides | Alkyl Cyclopropanes | Forms C(sp³)–C(sp³) bonds. | rhhz.net |

| Palladium | Vinyl Halides | Alkenyl Cyclopropanes | Trapping of an in situ generated cyclopropyl metal intermediate. | acs.org |

The stereochemical outcome of reactions involving cyclopropyllithium is of significant interest, as the configurational stability of the organometallic intermediate dictates the stereochemistry of the product. Studies have shown that the generation and subsequent reaction of chiral cyclopropyllithium reagents can proceed with a high degree of stereochemical fidelity.

A key method for generating cyclopropyllithium is through tin-lithium exchange on a cyclopropylstannane precursor. This exchange has been demonstrated to occur with retention of the configuration at the carbon center bearing the metal. thieme-connect.de This means that a stereochemically defined cyclopropylstannane will yield a correspondingly stereochemically defined cyclopropyllithium intermediate.

Furthermore, this stereochemical integrity is often maintained in subsequent reactions. The oxidation of stereochemically defined cyclopropyl metal species, such as those derived from cyclopropyllithium, with oxenoids proceeds with retention of configuration to yield a single enantiomer of the corresponding cyclopropanol (B106826). acs.orgnih.gov Similarly, palladium-catalyzed cross-coupling reactions of these intermediates have been observed to preserve the stereochemistry throughout the process, with no epimerization detected at the carbon-metal bond during transmetalation or coupling. acs.org The optical stability of certain substituted cyclopropyllithium reagents, such as 1-methyl-2,2-diphenylcyclopropyllithium, has also been investigated, confirming their ability to retain stereochemical information under reaction conditions. acs.org This retention of configuration is crucial for the asymmetric synthesis of complex molecules containing the cyclopropane (B1198618) motif.

Oxidation Reactions

Oxidation of cyclopropyllithium provides a direct route to valuable cyclopropanol derivatives. The mechanism and stereochemical outcome of these reactions are highly dependent on the choice of oxidizing agent.

The direct oxidation of cyclopropyllithium derivatives is a widely used method for preparing cyclopropanols. rsc.org This transformation can be achieved using molecular oxygen (O₂) or peroxide-based oxidants known as oxenoids, such as lithium tert-butylperoxide (tBuOOLi). acs.orgnih.gov

A significant contrast exists in the stereochemical outcome between these two types of oxidants. When a stereochemically defined cyclopropyllithium is treated with molecular oxygen, a mixture of cyclopropanol stereoisomers is typically obtained. acs.orgnih.gov This lack of stereospecificity is attributed to a mechanism involving radical intermediates. In contrast, when the same cyclopropyllithium reagent is treated with a lithium oxenoid like tBuOOLi, the exclusive formation of a single isomeric cyclopropanol is observed. acs.orgnih.gov This stereoretentive oxidation is proposed to occur via an Sₙ2-type mechanism, where the oxygen atom is transferred directly to the carbon-lithium bond with retention of configuration. acs.orgnih.govrsc.org This method provides a reliable pathway to enantiomerically pure cyclopropanols from chiral precursors. rsc.org

The mechanism of chemical reactions can often be described by the movement of either electron pairs or single electrons. libretexts.org In the context of cyclopropyllithium oxidation, a single electron transfer (SET) mechanism is invoked to explain the observed reactivity with molecular oxygen. acs.orgnih.gov

The reaction of cyclopropyllithium with O₂ is believed to be initiated by a SET from the organolithium compound to the oxygen molecule. acs.orgharvard.edu This transfer generates a cyclopropyl radical and a superoxide (B77818) radical anion, forming a radical pair. The cyclopropyl radical is not configurationally stable and can undergo inversion. Subsequent recombination of these radical species leads to the formation of a mixture of stereoisomeric cyclopropanols. acs.orgnih.gov This SET pathway stands in stark contrast to the concerted, polar Sₙ2-type mechanism proposed for the stereospecific oxidation with oxenoids, which avoids the formation of free radical intermediates. acs.orgnih.gov The understanding of these distinct mechanistic pathways—SET versus polar—is critical for controlling the stereochemical outcome of cyclopropyllithium oxidation.

Ring-Opening and Rearrangement Chemistry

The high ring strain of the cyclopropane ring (approximately 28 kcal/mol) is a significant driving force for various ring-opening and rearrangement reactions. rsc.org In the context of cyclopropyllithium, the presence of the lithium atom can facilitate or direct these transformations, leading to a diverse range of molecular architectures. The mechanistic pathways of these transformations are often complex and can be influenced by substituents on the cyclopropane ring.

The transformation of cyclopropane rings can proceed through either concerted or stepwise mechanisms. In a concerted pathway, bond breaking and bond forming occur simultaneously in a single transition state. Conversely, a stepwise mechanism involves one or more intermediates.

Theoretical studies on the cyclopropanation reactions involving lithium carbenoids have often favored a concerted pathway over a stepwise or carbometallation mechanism, particularly with lithium aggregates. acs.org However, more detailed computational analyses at higher levels of theory suggest that the mechanism of cyclopropane formation can be a two-step process. acs.org For instance, the reaction of lithium halocarbenoids with ethylene (B1197577) to form cyclopropane has been shown to proceed through a stepwise mechanism involving intermediates. researchgate.net The initial step involves the formation of an intermediate, followed by a transition state leading to the final cyclopropane product. acs.org

The nature of the substituents on the cyclopropane ring can also dictate the mechanistic pathway. For example, the ring opening of cyclopropanols can be induced by electrophiles or single-electron oxidants, leading to either heterolytic or homolytic cleavage of the C-C bonds adjacent to the oxygen. rsc.org These processes generate transient species like metal homoenolates or β-keto radicals, respectively, which are indicative of stepwise pathways. rsc.org Furthermore, cationic cyclopropyl-allyl rearrangements represent another class of stepwise ring-opening reactions. rsc.org

In some cases, the reaction mechanism can be ambiguous. For instance, while some studies of reactions with dialkyl peroxides and organolithium reagents have suggested an SN2-type attack on the O-O bond (a concerted process), others have pointed to the involvement of intermediate alkoxy radicals (a stepwise process). acs.org However, investigations into the reactions of organolithium reagents with THP peroxyacetals found no evidence for radical intermediates, suggesting a departure from a simple stepwise radical pathway. unl.edu

Table 1: Mechanistic Pathways in Cyclopropane Transformations

| Reaction Type | Proposed Mechanism | Key Intermediates/Transition States | Supporting Evidence |

|---|---|---|---|

| Cyclopropanation with Lithium Carbenoids | Stepwise acs.orgresearchgate.net | Intermediate complex, Transition state acs.org | G4 level of theory calculations acs.orgresearchgate.net |

| Cyclopropanol Ring Opening (Electrophilic) | Stepwise (Heterolytic Cleavage) rsc.org | Metal homoenolates rsc.org | Trapping of intermediates rsc.org |

| Cyclopropanol Ring Opening (Oxidative) | Stepwise (Homolytic Cleavage) rsc.org | β-keto radicals rsc.org | Product analysis rsc.org |

| Organolithium with THP Peroxyacetals | Insertion (non-radical) unl.edu | Metal-promoted insertion into O-O bond acs.org | Absence of radical-derived products unl.edu |

Achieving regio- and diastereoselective control in the ring-opening and rearrangement reactions of cyclopropyllithium and its derivatives is a critical aspect of their synthetic utility. The substitution pattern on the cyclopropane ring and the reaction conditions play a pivotal role in determining the outcome of these transformations.

Substrate-controlled diastereoselective reactions are well-documented. For example, the epoxidation of cyclic allylic amines with a directing group can lead to the exclusive formation of syn-epoxides. beilstein-journals.org The subsequent ring-opening of these epoxides can be highly regioselective, with the outcome depending on the substituents on the nitrogen atom. beilstein-journals.org For instance, treatment of (1RS,2SR,3SR)-1,2-epoxy-3-(N,N-dibenzylamino)cyclopentane with amines yields a mixture of regioisomers, whereas the corresponding N-benzyl-N-methylamino derivative leads to a single regioadduct. beilstein-journals.org

Chelation control is another powerful strategy for achieving high stereoselectivity. In the palladium-catalyzed ring-opening arylation of α-aminoaryl-tethered alkylidenecyclopropanes, a coordinating group on the substrate can direct the reaction to proceed with high regio- and stereospecificity. rsc.org Similarly, in the carbometalation of cyclopropenyl amides, chelation of the organometallic reagent to the amide functionality can lead to the formation of a single diastereoisomer. bohrium.com

The Brook rearrangement, a acs.orgharvard.edu-anionic rearrangement of a silyl (B83357) group from carbon to oxygen, can trigger the regioselective ring opening of strained cyclopropyl derivatives. bohrium.comnih.gov This process often proceeds with inversion of configuration at the carbon center, providing a stereoselective route to functionalized acyclic compounds. bohrium.com

The choice of reagents and the presence of directing groups are crucial for controlling the stereochemical outcome. For instance, in the cyclopropanation of chiral allylic alcohols, the use of specific zinc carbenoids is essential for achieving high diastereoselectivity. wiley-vch.de The stereochemical outcome can often be predicted by considering the minimization of steric strain in the transition state. wiley-vch.de

Table 2: Factors Influencing Regio- and Diastereoselectivity

| Controlling Factor | Example Reaction | Observed Selectivity | Reference |

|---|---|---|---|

| Directing Groups | Epoxide ring-opening of N,N-disubstituted 1,2-epoxy-3-aminocyclopentanes | Regioselectivity dependent on N-substituents | beilstein-journals.org |

| Chelation Control | Pd-catalyzed arylation of α-aminoaryl-tethered alkylidenecyclopropanes | High regio- and stereospecificity | rsc.org |

| Rearrangement-Triggered Ring Opening | Brook rearrangement of polysubstituted cyclopropyl derivatives | Regioselective C-C bond cleavage with inversion of configuration | bohrium.comnih.gov |

| Reagent Control | Cyclopropanation of chiral allylic alcohols with zinc carbenoids | High diastereoselectivity | wiley-vch.de |

Influence of Solvent and Ligand Coordination on Reaction Kinetics and Selectivity

The solvent and coordinating ligands have a profound impact on the kinetics and selectivity of reactions involving cyclopropyllithium. These effects stem from the ability of solvents and ligands to alter the aggregation state, reactivity, and structure of the organolithium species. researchgate.netnih.gov

The rate of ionic reactions is strongly dependent on the dielectric constant of the solvent. dalalinstitute.com For reactions involving charged species, a linear relationship is often observed between the logarithm of the rate constant and the reciprocal of the dielectric constant. dalalinstitute.com Solvents can influence reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and products through various interactions such as hydrogen bonding, π-π interactions, and ion-dipole interactions. numberanalytics.comrsc.org For instance, polar solvents can stabilize polarized transition states, potentially accelerating the reaction. researchgate.net

The nature of the ligand can also dictate the reaction pathway and selectivity. In palladium-catalyzed ring-opening reactions of cyclopropyl thioethers, the use of bulky, electron-donating phosphine (B1218219) ligands was found to be crucial for achieving good yields, in contrast to analogous reactions with cyclopropylamines where triphenylphosphine (B44618) was effective. researchgate.net The bite angle of bidentate phosphine ligands is another critical factor that can influence the selectivity of metal-catalyzed C-C bond formation reactions. cmu.edu

Computational studies have provided insights into how solvent and ligand effects operate at a molecular level. Modeling the coordination of ligands to the lithium cation can help decipher their effects on the structure and properties of the organometallic species. nih.gov These studies have shown that the energy barriers in reactions like the cyclopropanation with lithium carbenoids are primarily due to structural rearrangements induced by the approach of the carbenoid to the substrate, a process that is highly sensitive to the coordination environment of the lithium ion. researchgate.net

Table 3: Effects of Solvent and Ligands on Cyclopropyllithium Reactivity

| Factor | Effect | Mechanism of Influence | Example |

|---|---|---|---|

| Solvent Polarity (Dielectric Constant) | Affects reaction rate dalalinstitute.com | Stabilization of charged reactants and transition states dalalinstitute.comresearchgate.net | Linear relationship between ln(k) and 1/ε for ionic reactions dalalinstitute.com |

| Coordinating Solvents (e.g., THF) | Alters aggregation state and reactivity researchgate.net | Direct coordination to the lithium ion, modifying its electrophilicity nih.gov | Butyllithium (B86547) dimer is more reactive than the tetramer in THF researchgate.net |

| Coordinating Ligands (e.g., Phosphines) | Influences reaction selectivity and yield researchgate.net | Steric and electronic effects of the ligand on the metal center researchgate.netcmu.edu | Bulky phosphines required for Pd-catalyzed ring-opening of cyclopropyl thioethers researchgate.net |

| Ligand Bite Angle | Determines selectivity in metal-catalyzed reactions cmu.edu | Stabilization or destabilization of transition states in the catalytic cycle cmu.edu | Selectivity in hydroformylation reactions cmu.edu |

Strategic Applications of Cyclopropyllithium in Complex Molecule Synthesis

Asymmetric Synthesis and Stereocontrol

The creation of chiral molecules in an enantiomerically pure or enriched form is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where the biological activity of a molecule is often tied to a specific stereoisomer. wikipedia.org Enantioselective synthesis involves the formation of a chiral product from achiral or prochiral starting materials, producing stereoisomers in unequal amounts. wikipedia.org Cyclopropyllithium and related intermediates are instrumental in methodologies designed to control the stereochemical outcome of reactions, leading to specific enantiomers or diastereomers.

Achieving enantioselectivity in chemical transformations can be accomplished through several strategies, including the use of chiral catalysts or the temporary attachment of a chiral auxiliary to a substrate. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereochemically pure compound that, when attached to a prochiral substrate, directs a subsequent reaction to favor the formation of one diastereomer over another. sigmaaldrich.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. sigmaaldrich.com

In the context of cyclopropane (B1198618) synthesis, chiral ligands can be used to create a chiral environment around a metal catalyst, influencing the stereochemical course of the reaction. libretexts.org For instance, the enantioselective formation of 1,2,3-substituted cyclopropanes can be achieved using chiral ligands in conjunction with zinc carbenoids. nih.gov The resulting enantioenriched iodocyclopropane (B100568) building blocks can be subsequently derivatized through an electrophilic trapping of the corresponding cyclopropyllithium species, generated via lithium-halogen exchange, to access a variety of enantioenriched trisubstituted cyclopropanes. nih.gov

Another powerful approach involves the use of a catalytically formed chiral auxiliary. nih.gov This strategy extends to the asymmetric cyclopropanation of olefins, where a chiral auxiliary is first constructed on the substrate molecule through a catalytic enantioselective reaction. nih.gov This installed auxiliary then governs the stereochemistry of the subsequent cyclopropanation step, which can be performed with standard, highly reactive reagents to yield enantioenriched products. nih.gov While direct catalytic enantioselective reactions involving cyclopropyllithium itself are less common, its role as a key intermediate in sequences starting from enantiomerically enriched precursors is well-established. For example, optically active sulfonylcyclopropanes can be converted to their corresponding cyclopropyllithium derivatives, which are then oxidized to afford enantioenriched 1,2-disubstituted cyclopropanols with high enantiomeric excess (94–96% ee). rsc.org

| Methodology | Chiral Influence | Role of Cyclopropyllithium | Outcome |

| Chiral Ligand Catalysis | Dioxaborolane-derived chiral ligand with zinc carbenoids. nih.gov | Intermediate formed from the resulting iodocyclopropane for further functionalization. nih.gov | Enantioenriched 1,2,3-substituted cyclopropanes. nih.gov |

| Catalytically Formed Chiral Auxiliary | Auxiliary installed via Pd-catalyzed enantioselective carboetherification. nih.gov | Not directly involved in the key cyclopropanation, but demonstrates the principle of auxiliary control. | Enantioenriched spirocyclic aminomethylcyclopropanols. nih.gov |

| Chiral Substrate Control | Starting from an optically active sulfonylcyclopropane. rsc.org | Generated in situ from the chiral precursor before oxidation. rsc.org | Enantioenriched 1,2-disubstituted cyclopropanols. rsc.org |

Diastereoselectivity refers to the preferential formation of one diastereomer over others in a chemical reaction. The carbometalation of cyclopropenes is a powerful method for creating stereodefined polysubstituted cyclopropanes. semanticscholar.orgresearchgate.net In these reactions, an organometallic reagent adds across the double bond of a cyclopropene, generating a cyclopropyl-metal intermediate. semanticscholar.orgresearchgate.net This intermediate is often configurationally stable and can be trapped with various electrophiles with retention of configuration, allowing for the highly diastereoselective synthesis of tri- and tetrasubstituted cyclopropanes. semanticscholar.orgresearchgate.net

The in-situ formed cyclopropyl-metal species, which can include cyclopropyllithium, serves as a pivotal intermediate that locks in the stereochemistry established during the initial carbometalation step. semanticscholar.org This approach provides a unique pathway to persubstituted cyclopropanes as a single diastereomer. semanticscholar.org Modern electrochemically-driven methods have also been developed for the diastereoselective synthesis of cyclopropanes from unactivated alkenes and carbon pronucleophiles, showcasing high diastereoselectivity and tolerance for diverse functional groups. nih.gov

Furthermore, the derivatization of synthetically useful building blocks like iodocyclopropanes, which can be prepared enantioselectively, relies on the stereospecificity of subsequent reactions. nih.gov The conversion of these iodocyclopropanes to cyclopropyllithium species followed by electrophilic trapping is a key step in accessing a wide range of enantioenriched 1,2,3-substituted cyclopropanes. nih.gov

| Reaction Type | Key Intermediate | Stereochemical Control | Product |

| Carbometalation of Cyclopropenes | Configurationally stable cyclopropyl-metal species. semanticscholar.orgresearchgate.net | Regio- and diastereoselective addition followed by electrophilic trapping with retention of configuration. semanticscholar.orgresearchgate.net | Stereodefined tri-, tetra-, penta-, and hexa-substituted cyclopropanes. semanticscholar.orgresearchgate.net |

| Electrochemical Cyclopropanation | Alkenyl thianthrenium intermediates. nih.gov | Coupling of dicationic adducts with methylene (B1212753) pronucleophiles. nih.gov | Diastereomerically enriched substituted cyclopropanes. nih.gov |

| Derivatization of Iodocyclopropanes | Cyclopropyllithium species. nih.gov | Electrophilic trapping of an enantioenriched cyclopropyllithium intermediate. nih.gov | Enantioenriched 1,2,3-substituted cyclopropanes. nih.gov |

Construction of Diverse Cyclopropane Architectures

Cyclopropyllithium serves as a fundamental building block for accessing a variety of more complex cyclopropane-containing structures. Its high reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of functionalized cyclopropanes such as cyclopropanols and cyclopropylboronic acids, which are themselves valuable synthetic intermediates.

Cyclopropanols are versatile three-carbon synthons used in organic synthesis. rsc.org A direct and convenient method for their preparation involves the oxygenation of cyclopropyllithiums. researchgate.net This reaction typically proceeds by treating a solution of cyclopropyllithium with molecular oxygen. Another general strategy is the oxidation of organoelement derivatives of cyclopropane, including cyclopropyllithium, using peroxide-type oxidants, a reaction that occurs under mild conditions with retention of configuration. rsc.org For instance, diverse enantioenriched 1,2-disubstituted cyclopropanols can be obtained from the oxidation of cyclopropyllithium derivatives generated from optically active sulfonylcyclopropanes. rsc.org

While other methods exist for cyclopropanol (B106826) synthesis, such as the Kulinkovich reaction or the Simmons-Smith reaction, the direct oxygenation of a pre-formed or in situ-generated cyclopropyllithium offers a straightforward entry into this class of compounds. organic-chemistry.orgchemrxiv.org

Cyclopropylboronic acid is an important reagent widely used in metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to install a cyclopropyl (B3062369) group onto aryl or vinyl halides. A common and efficient industrial method for its synthesis involves cyclopropyllithium as a key intermediate. google.com

The process generally involves a three-step sequence:

Formation of Cyclopropyllithium : Cyclopropyl bromide is reacted with a lithium source, such as n-butyllithium or metallic lithium, to generate cyclopropyllithium. google.comgoogle.com This step is often conducted at very low temperatures to minimize side reactions like self-coupling. google.com

Borylation : The resulting cyclopropyllithium solution is then reacted with a boron electrophile, typically a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate, to form a cyclopropyl borate ester. google.com

Hydrolysis : The intermediate borate ester is hydrolyzed with an acidic aqueous solution to yield cyclopropylboronic acid. google.comgoogle.com

This method has been shown to produce high yields (up to 94%) and high purity (98%) of cyclopropylboronic acid. google.com

| Step | Reactants | Product | Typical Conditions |

| 1. Lithiation | Cyclopropyl bromide, n-Butyllithium | Cyclopropyllithium | Ultralow temperatures (-70°C to -60°C). google.compatsnap.com |

| 2. Borylation | Cyclopropyllithium, Boric acid ester (e.g., triisopropyl borate) | Cyclopropyl borate | Reaction at ultralow temperatures. google.com |

| 3. Hydrolysis | Cyclopropyl borate, Acidic aqueous solution | Cyclopropylboronic acid | Acidic workup (e.g., pH 2-3). google.com |

Beyond boronates, cyclopropyllithium is a precursor to other valuable organometallic cyclopropane reagents, such as organostannanes (cyclopropylstannanes). These reagents are also used in cross-coupling reactions, like the Stille coupling. researchgate.net The synthesis can be achieved by reacting cyclopropyllithium with an appropriate tin electrophile, such as tributyltin chloride. For example, a cyclopropyllithium reagent can be trapped with tributyltin chloride (Bu₃SnCl) to furnish the corresponding cyclopropyltributylstannane (B177447). ethernet.edu.et

Additionally, cyclopropyllithium can be converted into organocopper reagents. The reaction of cyclopropyllithium with a copper source, such as phenylthiocopper, yields a lithium cyclopropylcuprate. archive.org These cuprates are effective for introducing the cyclopropyl group in conjugate addition reactions, for instance, converting β-iodo enones into β-cyclopropyl enones in high yield. archive.org

| Target Reagent | Precursor | Electrophile/Reagent | Application |

| Cyclopropylstannane | Cyclopropyllithium | Tributyltin chloride (Bu₃SnCl). ethernet.edu.et | Stille cross-coupling reactions. researchgate.net |

| Lithium Cyclopropylcuprate | Cyclopropyllithium | Phenylthiocopper. archive.org | Conjugate addition reactions. archive.org |

Generation of Strained Ring Systems via Cyclopropyllithium Intermediates

The inherent ring strain of the cyclopropane ring, approximately 27-29 kcal/mol, makes it a unique building block in organic synthesis. wikipedia.orgmasterorganicchemistry.com Cyclopropyllithium, as a reactive intermediate, can be harnessed to construct even more highly strained ring systems, whose potential energy can be used to drive subsequent chemical transformations. wikipedia.org A prominent example of this strategy is the synthesis of bicyclo[1.1.0]butanes, which possess a significantly higher ring strain of about 64-66 kcal/mol. chemrxiv.org

The synthesis of the bicyclo[1.1.0]butyl skeleton can be achieved from gem-dihalocyclopropanes. pitt.edu This method involves the generation of a bicyclo[1.1.0]butyllithium species through sequential reactions with alkyllithium reagents. pitt.edu The process typically begins with a 1,1-dihalocyclopropane, which upon treatment with an alkyllithium reagent like butyllithium (B86547) (BuLi), undergoes a lithium-halogen exchange to form a halocyclopropyllithium intermediate. This intermediate can then undergo an intramolecular nucleophilic substitution, expelling the remaining halide and forming the highly strained central C1-C3 bond of the bicyclo[1.1.0]butane framework. pitt.edu These bicyclic systems are valued as intermediates in "strain release" chemistry for synthesizing other small ring building blocks. rsc.org

The generation of these strained systems is a testament to the reactivity of the cyclopropyllithium intermediate, which enables the formation of thermodynamically unfavorable, high-energy structures.

Table 1: General Pathway for Bicyclo[1.1.0]butane Synthesis via Cyclopropyllithium Intermediate

| Step | Starting Material/Intermediate | Reagent | Product/Intermediate | Description |

|---|---|---|---|---|

| 1 | gem-Dihalocyclopropane | Alkyllithium (e.g., n-BuLi) | Halocyclopropyllithium | Lithium-halogen exchange to form the initial organolithium species. pitt.edu |

| 2 | Halocyclopropyllithium | (Intramolecular) | Bicyclo[1.1.0]butane | Intramolecular ring closure with expulsion of the second halogen atom to form the strained bicyclic system. pitt.edu |

Role in the Synthesis of Biologically Relevant Cyclopropane-Containing Scaffolds

The cyclopropane motif is a highly valuable structural unit in medicinal chemistry, found in numerous natural products and pharmaceutical compounds with a wide range of biological activities. rsc.orgresearchgate.netresearchgate.netnih.gov Its rigid, three-dimensional structure and unique electronic properties allow it to serve as a bioisostere for alkenes or gem-dimethyl groups, often leading to improved metabolic stability and potency by locking a molecule into its bioactive conformation. nih.govunl.pt Cyclopropyllithium plays a crucial role as a versatile nucleophilic C3 building block for introducing this important scaffold into complex, biologically active molecules. thieme-connect.comscite.ai

The utility of cyclopropyllithium stems from its ability to be generated from readily available halocyclopropanes and subsequently react with a wide array of electrophiles. This provides a direct route to functionalized cyclopropanes that can be further elaborated into drug-like molecules. A powerful extension of this chemistry involves the transmetalation of the initially formed cyclopropyllithium with metal salts, such as zinc chloride (ZnCl₂), to generate more stable and chemoselective organometallic reagents. researchgate.net

For instance, substituted 2-alkenyl-1-iodocyclopropanes can be treated with butyllithium to form the corresponding cyclopropyllithium species. Subsequent transmetalation with zinc chloride yields a cyclopropylzinc chloride derivative. researchgate.net These organozinc reagents are highly effective in palladium(0)-catalyzed cross-coupling reactions with aryl or alkenyl halides, enabling the synthesis of complex, highly substituted cyclopropane structures that are central to many medicinally relevant compounds. researchgate.net This strategy provides access to diverse libraries of chiral cyclopropane scaffolds valuable for drug discovery. nih.govnih.gov

Table 2: Application of Cyclopropyllithium in Generating Biologically Relevant Scaffolds

| Electrophile | Initial Product Type | Potential Therapeutic Relevance |

|---|---|---|

| Aldehydes/Ketones | Cyclopropyl carbinols | Precursors for various natural products and enzyme inhibitors. marquette.edu |

| Esters/Acid Chlorides | Cyclopropyl ketones | Key intermediates for antiviral and CNS-active agents. unl.pt |

| Imines | Cyclopropylamines | Core structures in enzyme inhibitors and modulators of cellular pathways. bris.ac.uk |

| Aryl/Alkenyl Halides (via transmetalation) | Aryl/Alkenyl cyclopropanes | Scaffolds for antifungal, antibacterial, and antitumor agents. researchgate.netresearchgate.net |

Computational Chemistry and Theoretical Insights into Cyclopropyllithium Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of chemical reactions due to its favorable balance of accuracy and computational cost. fiveable.me For cyclopropyllithium, DFT studies are crucial for mapping out the intricate steps of its various reactions. DFT calculations enable the investigation of reaction mechanisms, such as those in cycloadditions and functional group transformations. mdpi.comrsc.org

Researchers employ DFT to model the potential energy surfaces of reactions involving cyclopropyllithium. This allows for the identification of intermediates and, most critically, the transition states that connect them. The energy of these transition states determines the activation energy of a given reaction step, providing a theoretical basis for understanding reaction rates and selectivity. sumitomo-chem.co.jp For instance, in the context of reactions catalyzed by transition metals, DFT can elucidate the role of the catalyst in activating cyclopropyllithium and facilitating bond formation. beilstein-journals.org Studies on related organolithium compounds have shown that DFT can effectively model the nucleophilic attack, the formation of key intermediates, and the final product release. mdpi.com

DFT calculations have been instrumental in explaining the stereoselectivity observed in many reactions. By comparing the activation barriers for different stereochemical pathways, a rationale for the preferential formation of one stereoisomer over another can be established. For example, in the N-heterocyclic carbene (NHC)-catalyzed [2+2] cycloaddition between ketenes and aldehydes, DFT calculations identified the cycloaddition step as both rate-determining and stereoselectivity-determining by evaluating the energy profiles of four possible stereoisomeric transition states. rsc.org While specific DFT studies focused solely on cyclopropyllithium's cycloadditions are specialized, the principles from broader studies on organolithium reactivity are directly applicable. mdpi.comrsc.org

Table 1: Representative Functional Applications in DFT Studies

| Functional Type | Common Examples | Typical Application in Reaction Mechanism Studies |

|---|---|---|

| Hybrid GGA | B3LYP, PBE0 | Geometry optimizations, frequency calculations, transition state searches. |

| Meta-GGA | M06-2X, TPSS | Improved accuracy for non-covalent interactions, thermochemistry, and kinetics. mdpi.com |

| Range-Separated | CAM-B3LYP, ωB97X-D | Better description of charge-transfer excitations and long-range interactions. |

Ab Initio Calculations for Energetic Profiles and Transition State Analysis

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a rigorous approach to studying chemical systems. wikipedia.org These methods are particularly valuable for calculating accurate energetic profiles and characterizing transition states in reactions of cyclopropyllithium. An energetic profile, or reaction coordinate diagram, plots the potential energy of a system as it progresses from reactants to products, highlighting the energy of all intermediates and transition states along the way. wikipedia.org

Transition state analysis is a key component of these studies. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-forming and bond-breaking processes. Ab initio calculations can precisely locate these structures and, through frequency calculations, confirm their nature (i.e., the presence of a single imaginary frequency corresponding to the reaction coordinate). Studies on related organolithium compounds, such as methyllithium, have utilized ab initio methods to investigate their interactions and reaction energetics, providing a model for understanding cyclopropyllithium. researchgate.net

Table 2: Comparison of Ab Initio Methods for Energetic Calculations

| Method | Description | Computational Cost (Scaling with basis functions, N) | Key Strengths |

|---|---|---|---|

| Hartree-Fock (HF) | Mean-field approximation; does not include electron correlation. | O(N⁴) sumitomo-chem.co.jp | Provides a basic reference wavefunction. |

| MP2 | Møller-Plesset perturbation theory of the second order; simplest method to include electron correlation. | O(N⁵) | Good for ground-state energies and structures of many molecules. |

| CCSD(T) | Coupled Cluster with single, double, and perturbative triple excitations. | O(N⁷) | Considered the "gold standard" for accuracy in quantum chemistry for single-reference systems. |

Modeling Solvation and Aggregation Effects on Reaction Pathways

A defining characteristic of organolithium reagents is their tendency to form aggregates (e.g., dimers, tetramers, hexamers) in solution, and their reactivity is profoundly influenced by the surrounding solvent molecules. researchgate.netacs.org Computational modeling is essential for untangling these complex effects on the reaction pathways of cyclopropyllithium. Both aggregation and solvation significantly alter the structure, stability, and nucleophilicity of the organolithium species. researchgate.netchalmers.se

Computational models can investigate the thermodynamics of aggregation, predicting the most stable aggregate size in a given solvent. It is known that the solvent plays a critical role in determining the thermodynamically most stable aggregate form. researchgate.net For cyclopropyllithium, like other organolithium compounds, a dynamic equilibrium often exists between different aggregation states. The reactive species might be a monomer in equilibrium with a larger, less reactive aggregate, or the aggregate itself might be involved in the reaction. researchgate.net

Solvation models can be either explicit (where individual solvent molecules are included in the calculation) or implicit (where the solvent is treated as a continuous medium). nih.gov Explicit models are more computationally intensive but can capture specific solute-solvent interactions, such as the coordination of ether molecules (e.g., tetrahydrofuran (B95107), diethyl ether) to the lithium centers. These interactions can deaggregate the larger clusters into smaller, more reactive units. Modeling studies show that factors like ion-solvent binding energy and salt concentration can significantly alter the structure of the solvated species. arxiv.org By incorporating these effects, computational chemists can build more realistic models of reaction pathways that accurately reflect the conditions of a chemical experiment.

Prediction of Spectroscopic Signatures for Structural Assignment

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of reactants, intermediates, and aggregates. sumitomo-chem.co.jp For a species like cyclopropyllithium, which can exist in various aggregated forms, theoretical prediction of spectroscopic signatures is invaluable for structural elucidation. amazonaws.com

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is particularly important. Calculations can determine how the chemical environment of the carbon and lithium nuclei changes upon aggregation or solvation, leading to predictable changes in the ¹³C and ⁷Li NMR spectra. For example, computational studies have been used to understand the relationship between aggregation states of alkyllithiums and their characteristic carbon-lithium coupling constants. acs.org

Beyond NMR, theoretical methods can predict other spectroscopic data. arxiv.org Infrared (IR) spectroscopy predictions involve calculating vibrational frequencies. Changes in the C-Li stretching frequencies, for instance, can provide information about the aggregation state. UV-Vis spectra can be predicted using time-dependent DFT (TD-DFT) or other excited-state methods, which is useful for identifying transient species in a reaction. sumitomo-chem.co.jpnih.gov By matching the calculated spectra of proposed structures with experimental observations, researchers can confidently assign the structures of species present in solution. aps.org

Future Directions and Emerging Research Avenues in Cyclopropyllithium Chemistry

Development of Novel and Sustainable Synthetic Protocols

The traditional synthesis of cyclopropyllithium, often involving the reaction of cyclopropyl (B3062369) halides with lithium metal or organolithium bases like butyllithium (B86547), is effective but faces challenges related to safety, reagent stoichiometry, and waste generation. Future research is increasingly directed towards creating more sustainable and efficient protocols.

One promising avenue is the development of catalytic methods that avoid the use of stoichiometric organometallic reagents. For instance, methodologies inspired by the catalytic generation of zinc carbenoids from enynones could be adapted for cyclopropane (B1198618) synthesis, reducing the reliance on pre-formed organolithium compounds. thieme-connect.de The use of inexpensive and low-toxicity catalysts like zinc chloride (ZnCl₂) in such transformations represents a significant step towards greener chemistry. thieme-connect.de

Furthermore, the principles of sustainable chemistry, such as the use of alternative energy sources, are being explored. Microwave and ultrasound-assisted synthesis have been shown to improve reaction yields and rates in other areas of heterocyclic chemistry, suggesting their potential application in cyclopropyllithium generation to create more environmentally friendly protocols. nih.gov The development of flow chemistry processes for generating and using cyclopropyllithium in situ also represents a major advance in safety and efficiency.

Future protocols will likely focus on:

Catalytic Generation: Shifting from stoichiometric to catalytic generation of cyclopropyl anions or their synthetic equivalents.

Improved Precursors: Designing novel precursors that can be activated under milder and more sustainable conditions.

Flow Chemistry: Utilizing continuous flow reactors to enhance safety, control, and scalability of reactions involving highly reactive cyclopropyllithium.

Electrophilic Trapping: Expanding the utility of trapping cyclopropyllithium species with a wider range of electrophiles to create diverse and complex enantioenriched cyclopropanes. researchgate.net

Catalytic Applications and Multi-Component Transformations

While cyclopropyllithium is a powerful stoichiometric reagent, its future utility will be significantly enhanced by its incorporation into catalytic cycles. Research is moving towards using cyclopropyllithium and its derivatives in novel catalytic cross-coupling and multi-component reactions, which construct complex molecules from simple precursors in a single operation. researchgate.netnih.gov